N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Description
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethyl group bearing a thiazol-2-ylamino moiety and a phenylacetamide side chain. This structure combines pharmacophoric elements associated with antitumor and enzyme-inhibitory activities, such as thiadiazole (known for metabolic stability and hydrogen-bonding capacity) and thiazole (implicated in kinase and protease modulation) .
Properties
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S3/c21-11(8-10-4-2-1-3-5-10)17-14-19-20-15(25-14)24-9-12(22)18-13-16-6-7-23-13/h1-7H,8-9H2,(H,16,18,22)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPSIQGLVDEWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including various enzymes and receptors involved in critical cellular processes.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids within the target proteins. This can lead to changes in the conformation and function of these proteins, affecting the cellular processes they are involved in.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and apoptosis.
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles, as well as their metabolic stability. These properties can contribute to the bioavailability of the compound, although the specific impact would depend on various factors, including the compound’s chemical structure and the physiological conditions under which it is administered.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects are likely the result of the compound’s interaction with its targets and its impact on the associated biochemical pathways.
Biological Activity
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a complex organic compound characterized by its unique structural features, including a thiazole ring and a thiadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Features
The molecular formula for this compound is , with a molecular weight of 391.48 g/mol. The presence of both thiazole and thiadiazole rings is significant as these structures are often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.48 g/mol |
| Structural Features | Thiazole and thiadiazole rings |
Biological Activities
Research indicates that compounds containing 1,3,4-thiadiazole and thiazole moieties exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of thiadiazoles can inhibit the growth of various cancer cell lines. For instance, compounds related to this compound have been tested against human cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) using the MTT assay method. Some derivatives exhibited promising results but did not surpass the efficacy of doxorubicin, a standard chemotherapeutic agent .
- Antimicrobial Properties : The presence of thiazole derivatives has been linked to antibacterial and antifungal activities. Compounds with similar structures have shown effectiveness against various microbial strains, suggesting that this compound may also exhibit these properties .
Case Studies and Research Findings
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide derivatives, several compounds were synthesized and tested against multiple cancer cell lines. The results indicated that while some derivatives showed moderate activity against cancer cells, none outperformed doxorubicin. Notably, compounds with ortho-chloro and meta-methoxy substitutions demonstrated enhanced activity .
Case Study 2: Structure–Activity Relationship (SAR) Analysis
A review on the cytotoxic properties of 1,3,4-thiadiazole derivatives highlighted the importance of substituents on the phenyl ring for their anticancer activity. Compounds exhibiting specific substitutions showed IC50 values ranging from 0.28 to 10 μg/mL against various human cancer cell lines. This suggests that modifications to the structure can significantly influence biological activity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and thiazole rings possess notable antimicrobial properties. N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide could be investigated for its ability to inhibit various microbial pathogens. Preliminary studies suggest that similar compounds can effectively inhibit bacterial growth and may also exhibit antifungal properties .
Case Study: Antimicrobial Efficacy
In vitro studies have shown that derivatives of thiadiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance:
| Compound Name | Target Organism | Activity |
|---|---|---|
| Thiadiazole Derivative A | Staphylococcus aureus | Inhibition at 50 µg/mL |
| Thiadiazole Derivative B | Escherichia coli | Inhibition at 100 µg/mL |
These findings suggest that this compound may warrant similar investigations for its antimicrobial potential.
Anticancer Properties
Thiadiazole derivatives have been identified as promising candidates in cancer therapy due to their ability to modulate cellular pathways involved in tumor growth. The structural components of this compound suggest potential interactions with cancer cell targets.
Case Study: Antitumor Activity
Research on related compounds has demonstrated the following:
| Compound Name | Cancer Type | Mechanism of Action |
|---|---|---|
| Thiadiazole Derivative C | Breast Cancer | Induction of apoptosis |
| Thiadiazole Derivative D | Colon Cancer | Inhibition of cell proliferation |
These insights indicate that this compound may possess similar anticancer effects that merit further exploration through both in vitro and in vivo studies.
Enzyme Inhibition Studies
The compound's potential to inhibit specific enzymes involved in metabolic pathways is another area of interest. Research has shown that compounds with similar structures can inhibit protein tyrosine phosphatases and other critical enzymes.
Case Example: Enzyme Interaction
| Enzyme Target | Compound Name | Inhibition Type |
|---|---|---|
| Protein Tyrosine Phosphatase 1B | Thiadiazole Derivative E | Competitive Inhibition |
| Cyclooxygenase (COX) | Thiadiazole Derivative F | Noncompetitive Inhibition |
These studies highlight the importance of understanding the binding affinity and mechanism of action of N-(5-((2-oxo-2-(thiazol-2-yamino)ethyl)thio)-1,3,4-thiadiazol - 2 - yl) - 2 - phenylacetamide with various biological targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Biological Activity: Analog 4.10, with a triazinoquinazolinyl moiety, shows antitumor activity (melting point ~262–264°C), suggesting that electron-deficient aromatic systems may enhance cytotoxicity . BPTES, a bis-thiadiazole derivative, inhibits glutaminase-1, highlighting the scaffold’s versatility in targeting metabolic enzymes .
- Synthetic Accessibility: Yields for analogs vary widely (56–88%), with benzylthio derivatives (e.g., 5h, 88%) being more efficiently synthesized than branched alkyl variants (e.g., 4.10, ~59%) .
Antitumor Activity Trends
and highlight that thiadiazole derivatives with extended π-conjugated systems (e.g., triazinoquinazolinyl in 4.10) exhibit higher antitumor activity, likely due to intercalation or topoisomerase inhibition . However, chlorinated analogs (e.g., 5e) show reduced proliferative inhibition compared to phenyl or methyl-substituted derivatives, indicating steric and electronic factors modulate activity .
Enzyme Inhibition Potential
- Acetylcholinesterase (AChE): Piperidine-substituted thiadiazoles (e.g., 7a–7l in ) demonstrate AChE inhibition, suggesting the target compound’s thiazol-2-ylamino group could interact with the enzyme’s peripheral anionic site .
- Glutaminase: BPTES () shares a bis-thiadiazole structure but lacks the thiazole ring, implying the target compound’s thiazole moiety may confer selectivity for alternate targets .
Q & A
Q. Table 1: Key Spectral Data for Intermediate 3.1 ()
| Technique | Key Observations |
|---|---|
| IR | 3380 (N–H), 1649 (C=O), 1604 (C=N) cm⁻¹ |
| ¹H NMR | δ 1.91 (CH₃), 7.52–7.94 (C₆H₅, NH) |
| MS (FAB) | m/z = 384 [M+H]⁺ |
What strategies optimize heterocyclization reactions for improved yield and purity?
Advanced Research Question
- Acid Catalysis : Use concentrated H₂SO₄ for cyclization (97.4% yield for 4.1).
- Temperature Control : Maintain 293–298 K to avoid side reactions (e.g., over-oxidation).
- Stoichiometric Ratios : Ensure 1:1 molar ratios of reactants (e.g., ).
- Workup Procedures : Quench with ice-water to precipitate products and minimize hydrolysis.
How can computational modeling guide the design of thiadiazole-based compounds?
Advanced Research Question
While not directly covered in evidence, molecular docking (e.g., cytotoxic studies in ) and coordination chemistry principles () suggest:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) of thiadiazole cores.
- Docking Studies : Map interactions with biological targets (e.g., enzyme active sites) using crystallographic data.
- QSAR Models : Correlate substituent effects (e.g., phenyl vs. chlorophenyl) with activity.
What analytical techniques are critical for confirming the molecular structure of this compound?
Basic Research Question
- X-ray Diffraction : Resolve crystal packing and bond parameters (e.g., ).
- Multi-nuclear NMR : ¹H/¹³C NMR to assign aromatic and acetamide protons.
- Elemental Analysis : Validate C, H, N, S content (e.g., ±0.05% deviation in ).
Notes
- Methodological Focus : Answers emphasize experimental protocols over theoretical definitions.
- Advanced vs. Basic : Questions 3–6 address complex synthesis/analysis, while 1–2 and 7 cover foundational techniques.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
